5-{[{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]methyl}-2-pyrrolidinone
Overview
Description
5-{[{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]methyl}-2-pyrrolidinone is a useful research compound. Its molecular formula is C19H25ClN4O and its molecular weight is 360.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.1716891 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer and Antimicrobial Agents
Research involving pyrazole derivatives has demonstrated significant potential in the development of anticancer and antimicrobial agents. For instance, Katariya et al. (2021) synthesized novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, showing promising anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA). Moreover, these compounds exhibited substantial in vitro antibacterial and antifungal activities, suggesting their potential utility in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
Pyrazole derivatives have also been explored as corrosion inhibitors. Yadav et al. (2016) investigated two pyranopyrazole derivatives for their efficiency in inhibiting mild steel corrosion in an HCl solution. The study revealed that these compounds exhibit high inhibition efficiency, demonstrating their potential as effective corrosion inhibitors in industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).
Properties
IUPAC Name |
5-[[[3-(3-chlorophenyl)-1-methylpyrazol-4-yl]methyl-propan-2-ylamino]methyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O/c1-13(2)24(12-17-7-8-18(25)21-17)11-15-10-23(3)22-19(15)14-5-4-6-16(20)9-14/h4-6,9-10,13,17H,7-8,11-12H2,1-3H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWHWDIWYGTNHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCC(=O)N1)CC2=CN(N=C2C3=CC(=CC=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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